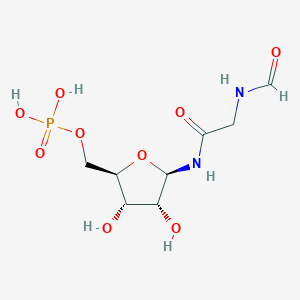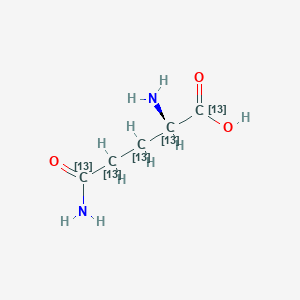
1-(2'-Deoxyribosyl)-2-pyrimidinone
Overview
Description
1-(2’-Deoxyribosyl)-2-pyrimidinone is a nucleoside analog that plays a significant role in various biochemical processes. It is a modified nucleoside where the ribose sugar is replaced with a 2’-deoxyribose, and the nucleobase is a pyrimidinone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2’-Deoxyribosyl)-2-pyrimidinone typically involves the enzymatic transglycosylation reaction catalyzed by nucleoside 2’-deoxyribosyltransferases. This method is preferred over traditional chemical synthesis due to its efficiency and selectivity. The reaction involves the transfer of the 2’-deoxyribosyl moiety from a donor nucleoside to a pyrimidinone base .
Industrial Production Methods: For industrial-scale production, the enzymatic method is optimized to ensure high yield and purity. Immobilization of the enzyme on a suitable support can enhance its stability and reusability, making the process more cost-effective. The reaction is typically carried out in aqueous media, sometimes with the addition of organic solvents to improve solubility and reaction rates .
Chemical Reactions Analysis
Types of Reactions: 1-(2’-Deoxyribosyl)-2-pyrimidinone undergoes various chemical reactions, including:
Oxidation: This reaction can modify the nucleobase, potentially altering its biological activity.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated reagents and strong bases like sodium hydride are often employed.
Major Products Formed: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
1-(2’-Deoxyribosyl)-2-pyrimidinone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its role in DNA replication and repair mechanisms.
Medicine: It has potential as an antiviral and anticancer agent due to its ability to interfere with nucleic acid synthesis.
Industry: The compound is used in the production of pharmaceuticals and as a research tool in biotechnology.
Mechanism of Action
The mechanism of action of 1-(2’-Deoxyribosyl)-2-pyrimidinone involves its incorporation into nucleic acids, where it can disrupt normal DNA and RNA synthesis. This disruption can inhibit the replication of viruses and the proliferation of cancer cells. The compound targets enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases .
Comparison with Similar Compounds
2’-Deoxyuridine: Another nucleoside analog with similar applications in antiviral and anticancer therapies.
2’-Deoxycytidine: Used in the treatment of certain cancers and viral infections.
2’-Deoxythymidine: Commonly used in antiviral therapies, particularly for HIV.
Uniqueness: 1-(2’-Deoxyribosyl)-2-pyrimidinone is unique due to its specific structure, which allows it to be selectively incorporated into nucleic acids. This selectivity enhances its efficacy and reduces potential side effects compared to other nucleoside analogs .
Properties
IUPAC Name |
1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c12-5-7-6(13)4-8(15-7)11-3-1-2-10-9(11)14/h1-3,6-8,12-13H,4-5H2/t6-,7+,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJOIGZDWKFVCO-RNJXMRFFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC=NC2=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@@H]1N2C=CC=NC2=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70176443 | |
| Record name | 1-(2'-Deoxyribosyl)-2-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70176443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22003-30-1 | |
| Record name | 1-(2'-Deoxyribosyl)-2-pyrimidinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022003301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2'-Deoxyribosyl)-2-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70176443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















